Cas no 357647-66-6 (4-(pyrimidin-4-yl)butanal)

4-(pyrimidin-4-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinebutanal (9CI)
- 4-pyrimidin-4-ylbutanal
- 4-(pyrimidin-4-yl)butanal
- DB-272811
- 4-(4-pyrimidyl)-butan-1-al
- SCHEMBL5882639
- SCORFDKPPUVVEB-UHFFFAOYSA-N
- DTXSID10620091
- EN300-1830948
- 4-PYRIMIDINEBUTANAL
- 357647-66-6
-
- インチ: InChI=1S/C8H10N2O/c11-6-2-1-3-8-4-5-9-7-10-8/h4-7H,1-3H2
- InChIKey: SCORFDKPPUVVEB-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CN=C1CCCC=O
計算された属性
- せいみつぶんしりょう: 150.079312947g/mol
- どういたいしつりょう: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 42.8Ų
4-(pyrimidin-4-yl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830948-1.0g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1830948-2.5g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 2.5g |
$2856.0 | 2023-09-19 | ||
Enamine | EN300-1830948-5.0g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 5g |
$4226.0 | 2023-06-01 | ||
Enamine | EN300-1830948-0.1g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 0.1g |
$1283.0 | 2023-09-19 | ||
Enamine | EN300-1830948-0.5g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 0.5g |
$1399.0 | 2023-09-19 | ||
Enamine | EN300-1830948-0.05g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 0.05g |
$1224.0 | 2023-09-19 | ||
Enamine | EN300-1830948-1g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 1g |
$1458.0 | 2023-09-19 | ||
Enamine | EN300-1830948-10g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 10g |
$6266.0 | 2023-09-19 | ||
Enamine | EN300-1830948-0.25g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 0.25g |
$1341.0 | 2023-09-19 | ||
Enamine | EN300-1830948-10.0g |
4-(pyrimidin-4-yl)butanal |
357647-66-6 | 10g |
$6266.0 | 2023-06-01 |
4-(pyrimidin-4-yl)butanal 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
4-(pyrimidin-4-yl)butanalに関する追加情報
Professional Introduction to 4-(pyrimidin-4-yl)butanal (CAS No. 357647-66-6)
4-(pyrimidin-4-yl)butanal is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 357647-66-6, has garnered considerable attention due to its potential in various biochemical and medicinal contexts. The presence of a pyrimidin-4-yl moiety in its molecular framework imparts distinctive chemical properties, making it a valuable candidate for further exploration and utilization.
The compound's structure, featuring a butanal backbone linked to a pyrimidine ring at the fourth position, offers a rich scaffold for chemical modifications and functionalization. This architectural feature is particularly appealing in the development of pharmaceutical agents, where precise molecular design can significantly influence biological activity and efficacy. The pyrimidine ring, a well-known pharmacophore in medicinal chemistry, is often associated with enhanced binding affinity and selectivity towards biological targets.
In recent years, 4-(pyrimidin-4-yl)butanal has been studied extensively for its role in the synthesis of novel bioactive molecules. Researchers have leveraged its structural versatility to develop potential therapeutic agents targeting various diseases. For instance, studies have explored its utility in creating inhibitors for enzymes involved in metabolic pathways, highlighting its significance in drug discovery efforts.
One of the most compelling aspects of 4-(pyrimidin-4-yl)butanal is its potential application in the field of oncology. The pyrimidine moiety's ability to interact with nucleic acids and proteins has been exploited to design molecules that can modulate critical cellular processes associated with cancer. Preliminary research indicates that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression. These findings underscore the importance of 4-(pyrimidin-4-yl)butanal as a building block for anticancer drug development.
Furthermore, the compound has shown promise in the realm of infectious disease research. Its structural features make it an attractive candidate for designing inhibitors of viral enzymes and receptors. Specifically, studies have focused on its potential to interfere with replication mechanisms of certain viruses by targeting key proteins essential for their survival and propagation. This area of research is particularly relevant in the ongoing effort to develop new antiviral therapies capable of addressing emerging viral threats.
The synthesis of 4-(pyrimidin-4-yl)butanal presents an interesting challenge due to the need for precise functional group transformations while maintaining the integrity of the core pyrimidine structure. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for further structural diversification.
In conclusion, 4-(pyrimidin-4-yl)butanal (CAS No. 357647-66-6) represents a compelling molecule with broad applications in pharmaceutical research. Its unique structural features, particularly the incorporation of a pyrimidin-4-yl group, make it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to uncover its potential in addressing various health challenges, reinforcing its significance as a key intermediate in drug discovery efforts.
357647-66-6 (4-(pyrimidin-4-yl)butanal) 関連製品
- 1805842-42-5(Ethyl 3-(4-(carboxymethyl)-3-methylphenyl)propanoate)
- 2137747-35-2((2,2-Dichloro-1-methylcyclopropyl)methanesulfinamide)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)
- 7633-38-7(Di-tert-butyl fumarate)
- 2171608-06-1(4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)
- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)
- 6324-11-4(2-(2-Hydroxyphenoxy)acetic Acid)
- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)




